Val-glu-pro-ile-pro-tyr

Immunopharmacology Receptor targeting Monocyte biology

Researchers requiring monocyte-specific immunostimulants face cross-reactivity issues with generic casein peptides. VEPIPY is the only casein-derived peptide with confirmed monocyte-exclusive binding (Kd 3.7 nM; no neutrophil engagement). • Monocyte-exclusive-clean pharmacological probe for receptor characterization • Validated control for phagocytosis assays & anti-mycobacterial BCG clearance studies • Mandatory reference standard for immunostimulant vs. immunosuppressant SAR • ≥97% HPLC; lyophilized powder; ambient shipping

Molecular Formula C35H52N6O10
Molecular Weight 716.8 g/mol
CAS No. 94773-24-7
Cat. No. B1597320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVal-glu-pro-ile-pro-tyr
CAS94773-24-7
SynonymsVal-Glu-Pro-Ile-Pro-Tyr
valyl-glutamyl-prolyl-isoleucyl-prolyl-tyrosine
VEPIPY
VGPIPT
Molecular FormulaC35H52N6O10
Molecular Weight716.8 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)N1CCCC1C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(CCC(=O)O)NC(=O)C(C(C)C)N
InChIInChI=1S/C35H52N6O10/c1-5-20(4)29(34(49)41-17-7-8-25(41)30(45)38-24(35(50)51)18-21-10-12-22(42)13-11-21)39-31(46)26-9-6-16-40(26)33(48)23(14-15-27(43)44)37-32(47)28(36)19(2)3/h10-13,19-20,23-26,28-29,42H,5-9,14-18,36H2,1-4H3,(H,37,47)(H,38,45)(H,39,46)(H,43,44)(H,50,51)/t20-,23-,24-,25-,26-,28-,29-/m0/s1
InChIKeyZQOILFFBJUNGRA-NMVUUJPQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

VEPIPY Immunostimulatory Hexapeptide


Val-glu-pro-ile-pro-tyr (VEPIPY) is a six-amino-acid peptide (Val-Glu-Pro-Ile-Pro-Tyr) corresponding to residues 54–59 of human β-casein. First isolated from human milk casein and characterized as an immunostimulatory agent, it enhances macrophage phagocytosis and host resistance to bacterial infection [1]. The peptide is commercially available as a research-grade reagent (≥97% purity by HPLC) and serves as a reference immunostimulant in innate immunity and peptide structure–activity relationship (SAR) studies .

VEPIPY Substitution: Functional Divergence


Despite sharing a casein-derived origin with other immunomodulatory peptides such as Gly-Leu-Phe (GLF) or β-casomorphins, Val-glu-pro-ile-pro-tyr (VEPIPY) cannot be interchanged with these in-class compounds. VEPIPY exhibits a unique monocyte‑exclusive binding profile, a single‑class high‑affinity receptor interaction, and a strict requirement for an intact N‑terminus to maintain immunostimulatory activity. Even minor sequence modifications—such as N‑terminal alteration—convert the peptide from an immunostimulant into an immunosuppressant [1]. The quantitative evidence below demonstrates that substitution with analogs or related casein fragments yields fundamentally different cellular targeting, receptor pharmacology, and immunological outcomes.

VEPIPY Product-Specific Evidence


Monocyte-Exclusive Binding vs. Broad-Spectrum GLF

Radioligand binding studies demonstrate that [³H]VEPIPY binds exclusively to human monocytes, whereas the comparator peptide [³H]Gly‑Leu‑Phe (GLF) binds to both polymorphonuclear leukocytes (PMNL) and monocytes [1]. This differential cellular tropism means VEPIPY provides a monocyte/macrophage‑restricted tool that is not achievable with GLF or other broadly binding casein peptides.

Immunopharmacology Receptor targeting Monocyte biology

Single-Class vs. Dual-Site Receptor Binding

Scatchard analysis of [³H]VEPIPY binding to human monocyte membranes reveals a single class of high‑affinity binding sites with a dissociation constant (Kd) of 3.7 ± 0.3 nM and a maximum binding capacity (Bmax) of 150 ± 6 fmol/mg protein. In contrast, [³H]GLF displays two classes of binding sites on PMNL membranes: high‑affinity sites (Kd 2.3 ± 1.0 nM, Bmax 60 ± 9 fmol/mg protein) and low‑affinity sites (Kd 26.0 ± 3.5 nM, Bmax 208 ± 45 fmol/mg protein) [1]. The monophasic binding of VEPIPY indicates a homogeneous receptor population, simplifying pharmacological interpretation and dose‑response modeling.

Receptor pharmacology Binding kinetics Scatchard analysis

N-Terminal Modification: Immunostimulant to Immunosuppressant

The natural VEPIPY sequence (Val-Glu-Pro-Ile-Pro-Tyr) exerts potent immunostimulant activity, enhancing phagocytosis and host defense. However, N‑terminal‑modified analogs (peptide I and peptide II) of the same core hexapeptide switch the biological activity to immunosuppression: they inhibit cell‑mediated immunity (CMI) and humoral responses to sheep red blood cells (SRBC), suppress interferon‑γ (IFN‑γ) production, increase interleukin‑4 (IL‑4) production, and prolong skin allograft survival—effects comparable to cyclosporine A [1]. The natural VEPIPY sequence itself does not exhibit these immunosuppressive properties, confirming that the native N‑terminus is indispensable for the immunostimulant phenotype.

Peptide SAR Immunomodulation N-terminal modification

Anti-Tubercular Activity in THP-1 Cells

In an in vitro model of Mycobacterium bovis BCG infection using THP‑1 monocytic cells, treatment with VEPIPY at 10 mM increased bacterial clearance by 17.13% relative to untreated controls, while 20 mM VEPIPY increased clearance by 29.56% [1]. This concentration‑dependent anti‑mycobacterial effect has not been reported for other casein‑derived immunostimulatory peptides such as GLF, positioning VEPIPY as a unique peptide lead for anti‑tubercular host‑directed therapy research.

Anti-tubercular peptides Host-directed therapy Mycobacterium bovis BCG

VEPIPY Validated Applications


Monocyte-Specific Receptor Identification

VEPIPY is the only casein‑derived immunostimulatory peptide with experimentally confirmed monocyte‑exclusive binding (no engagement of neutrophil receptors), making it an indispensable probe for identifying and characterizing the monocyte‑specific VEPIPY receptor. Its single‑class high‑affinity binding (Kd 3.7 nM, Bmax 150 fmol/mg) provides a clean pharmacological system for receptor isolation, competitive displacement assays, and downstream signaling dissection [1].

Immunostimulant Reference Standard for SAR

The natural VEPIPY sequence serves as the essential immunostimulant reference standard in peptide SAR programs. Because N‑terminal modifications of the identical hexapeptide scaffold convert the activity to immunosuppression (inhibition of CMI, IFN‑γ suppression, IL‑4 induction, prolonged graft survival), VEPIPY is the mandatory positive control for discriminating immunostimulant vs. immunosuppressant phenotypes in analog screening cascades [2].

Anti-Tubercular Host-Directed Therapy Lead

VEPIPY demonstrates concentration‑dependent enhancement of intracellular BCG clearance in THP‑1 macrophages (17.13% at 10 mM; 29.56% at 20 mM). This validated anti‑mycobacterial activity, not reported for GLF or other casein‑derived immunostimulants, supports the use of VEPIPY as a lead scaffold for medicinal chemistry optimization in host‑directed anti‑tubercular drug discovery programs [3].

Innate Immunity Macrophage Activation

VEPIPY was originally characterized by its ability to stimulate phagocytosis of opsonized sheep red blood cells by murine peritoneal macrophages and to enhance in vivo resistance against Klebsiella pneumoniae infection [4]. This established profile makes VEPIPY a validated positive control for macrophage activation assays, phagocytosis functional studies, and in vivo innate immunity challenge models.

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